Methyl 4-aminobut-2-enoate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 151.59 g/mol. It is characterized by a structure that includes an amine group, an alkene, and an ester functional group, making it a member of the class of compounds known as amino acids and derivatives. The compound is often utilized in various chemical and pharmaceutical applications due to its reactivity and biological properties .
Methyl 4-aminobut-2-enoate hydrochloride exhibits various biological activities that make it relevant in pharmaceutical research. It has been studied for its potential as an intermediate in the synthesis of bioactive compounds. The compound's structure allows it to interact with biological systems, potentially influencing metabolic pathways or acting as a precursor for neurotransmitter synthesis .
Several methods have been developed for the synthesis of methyl 4-aminobut-2-enoate hydrochloride:
Methyl 4-aminobut-2-enoate hydrochloride finds applications in various fields:
Studies on methyl 4-aminobut-2-enoate hydrochloride have indicated potential interactions with various biological targets:
Methyl 4-aminobut-2-enoate hydrochloride shares structural similarities with several other compounds, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 3-aminobutanoate | Contains a different amine position | |
Ethyl 4-aminobutanoate | Ethyl group instead of methyl | |
Methyl (E)-4-(trifluoromethyl)butenoate | Contains trifluoromethyl substituent |
Methyl 4-aminobut-2-enoate hydrochloride is unique due to its specific arrangement of functional groups that allow for diverse reactivity not present in other similar compounds. Its dual functionality as both an amine and an ester positions it favorably for various synthetic pathways and biological interactions, making it particularly valuable in medicinal chemistry .